molecular formula C20H25N3O B6636470 N-[(3-methylphenyl)methyl]-2-(4-phenylpiperazin-1-yl)acetamide

N-[(3-methylphenyl)methyl]-2-(4-phenylpiperazin-1-yl)acetamide

カタログ番号 B6636470
分子量: 323.4 g/mol
InChIキー: RUWRMKSJZYFLNH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[(3-methylphenyl)methyl]-2-(4-phenylpiperazin-1-yl)acetamide, also known as MPAA, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives, which have been shown to possess a wide range of biological activities.

作用機序

The exact mechanism of action of N-[(3-methylphenyl)methyl]-2-(4-phenylpiperazin-1-yl)acetamide is not fully understood. However, it has been suggested that this compound acts as a dopamine D2 receptor antagonist, which may contribute to its antipsychotic effects. In addition, this compound has been shown to modulate the activity of the glutamatergic system, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In animal studies, this compound has been shown to increase dopamine and serotonin levels in the brain, which may contribute to its therapeutic effects. In addition, this compound has been shown to reduce oxidative stress and inflammation, which may contribute to its potential neuroprotective effects.

実験室実験の利点と制限

One advantage of N-[(3-methylphenyl)methyl]-2-(4-phenylpiperazin-1-yl)acetamide is that it has been shown to have a relatively low toxicity profile in animal studies. In addition, this compound is relatively easy to synthesize and has been shown to be stable under a wide range of conditions. However, one limitation of this compound is that its exact mechanism of action is not fully understood, which may make it more difficult to develop as a therapeutic agent.

将来の方向性

There are a number of potential future directions for research on N-[(3-methylphenyl)methyl]-2-(4-phenylpiperazin-1-yl)acetamide. One area of focus could be on further elucidating its mechanism of action, which may help to identify new therapeutic applications. In addition, future research could investigate the use of this compound in combination with other drugs or therapies to enhance its therapeutic effects. Finally, further studies could investigate the potential use of this compound in the treatment of other neurological disorders, such as Parkinson's disease or Huntington's disease.
In conclusion, this compound is a promising compound that has been shown to have a wide range of potential therapeutic applications. While further research is needed to fully understand its mechanism of action and potential uses, this compound represents a promising area of research for the development of new treatments for neurological disorders.

合成法

The synthesis of N-[(3-methylphenyl)methyl]-2-(4-phenylpiperazin-1-yl)acetamide involves the reaction of 3-methylbenzylamine with 1-(4-chlorophenyl)piperazine in the presence of acetic acid and acetic anhydride. The resulting intermediate is then treated with N-chlorosuccinimide to yield this compound. This synthesis method has been described in detail in a study published by the Journal of Medicinal Chemistry.

科学的研究の応用

N-[(3-methylphenyl)methyl]-2-(4-phenylpiperazin-1-yl)acetamide has been studied extensively for its potential therapeutic applications. It has been shown to have antipsychotic, anxiolytic, and antidepressant effects in animal models. In addition, this compound has been shown to have potential as a treatment for drug addiction and withdrawal symptoms. Several studies have also investigated the potential use of this compound as a neuroprotective agent in the treatment of neurodegenerative disorders such as Alzheimer's disease.

特性

IUPAC Name

N-[(3-methylphenyl)methyl]-2-(4-phenylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O/c1-17-6-5-7-18(14-17)15-21-20(24)16-22-10-12-23(13-11-22)19-8-3-2-4-9-19/h2-9,14H,10-13,15-16H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUWRMKSJZYFLNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNC(=O)CN2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。